

1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid

Cat. No.: B188211

[Get Quote](#)

An In-depth Technical Guide: **1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic Acid**

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of **1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid**, a pivotal heterocyclic building block in medicinal chemistry. The document elucidates its formal IUPAC nomenclature, structural features, and essential physicochemical properties. A central focus is placed on its synthetic pathway, offering a detailed, step-by-step protocol grounded in established chemical principles, explaining the causality behind procedural choices. The guide further explores the compound's primary application as a functionalized derivative of nipecotic acid, a known GABA uptake inhibitor. Its strategic importance lies in its role as a key intermediate for developing novel modulators of the GABAergic system, which are critical for advancing treatments for neurological disorders. This whitepaper serves as a technical resource for researchers engaged in the synthesis and application of advanced heterocyclic scaffolds in drug discovery.

Nomenclature and Physicochemical Properties IUPAC Nomenclature and Synonyms

The formal IUPAC name for the compound is 1-[(4-methylphenyl)sulfonyl]piperidine-3-carboxylic acid.

However, it is widely known and cataloged by the semi-systematic name **1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid**.^{[1][2][3]} Given that piperidine-3-carboxylic acid is trivially named nipecotic acid, a common synonym used in medicinal chemistry literature is N-Tosyl-nipecotic acid.

The structure features a piperidine ring, a saturated six-membered heterocycle containing nitrogen. The numbering of the ring begins at the heteroatom (Nitrogen = 1). The key substituents are:

- A tosyl (Ts) group attached to the nitrogen at position 1. The tosyl group is a p-toluenesulfonyl group, derived from p-toluenesulfonic acid.^[4]
- A carboxylic acid group at position 3.

Structural Analysis

The molecule's utility in drug design stems from the distinct properties of its three components:

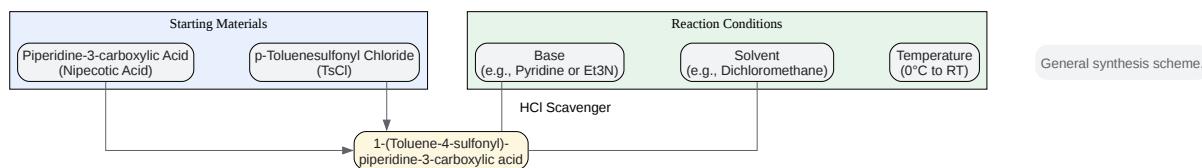
- **Piperidine Scaffold:** A common motif in CNS-active drugs, providing a defined three-dimensional structure.
- **Carboxylic Acid:** A key functional handle for derivatization, enabling the formation of esters, amides, and other functionalities to modulate pharmacological properties.
- **N-Tosyl Group:** This group serves a dual purpose. It acts as a stable protecting group for the secondary amine, preventing unwanted N-alkylation or N-acylation reactions.^[4] More importantly, its significant lipophilicity and electron-withdrawing nature are critical for modifying the overall pharmacokinetic and pharmacodynamic profile of the final molecule, often enhancing membrane permeability and receptor binding affinity.

Physicochemical Data

The fundamental properties of the compound are summarized below for reference in experimental design.

Property	Value	Source
CAS Number	5134-62-3	[1] [2]
Molecular Formula	C ₁₃ H ₁₇ NO ₄ S	[1]
Molecular Weight	283.34 g/mol	[1]
Appearance	Typically a white to off-white solid	
Solubility	Soluble in methanol, DMSO, and basic aqueous solutions	

The Scientific Rationale: A Scaffold for GABA Transporter (GAT) Inhibitors


The primary interest in 1-(Tosyl)-piperidine-3-carboxylic acid stems from its structural relationship to nipecotic acid. Nipecotic acid is a well-established inhibitor of γ -aminobutyric acid (GABA) transporters (GATs).[\[5\]](#)[\[6\]](#)

- The GABAergic System: GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its action is terminated by its reuptake from the synaptic cleft via GATs.
- Therapeutic Potential: Inhibiting these transporters increases the synaptic concentration of GABA, enhancing inhibitory neurotransmission. This mechanism is a validated strategy for treating neurological conditions such as epilepsy and anxiety.[\[7\]](#)
- Role of N-Substitution: While nipecotic acid is a potent inhibitor, its therapeutic use is limited by poor blood-brain barrier penetration. Medicinal chemistry efforts focus on attaching large, lipophilic groups to the piperidine nitrogen to improve CNS availability and modulate subtype selectivity among the different GATs (mGAT1-4).[\[7\]](#)[\[8\]](#)[\[9\]](#) The tosyl group is an archetypal example of such a lipophilic N-substituent, making N-Tosyl-nipecotic acid a foundational platform for synthesizing more complex and potent GAT inhibitors.[\[8\]](#)[\[9\]](#)

Synthesis and Characterization

The synthesis of **1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid** is a standard sulfonamide formation reaction. The protocol below is a self-validating system, incorporating in-process controls and explaining the rationale behind each step.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General synthesis scheme for N-tosylation of nipecotic acid.

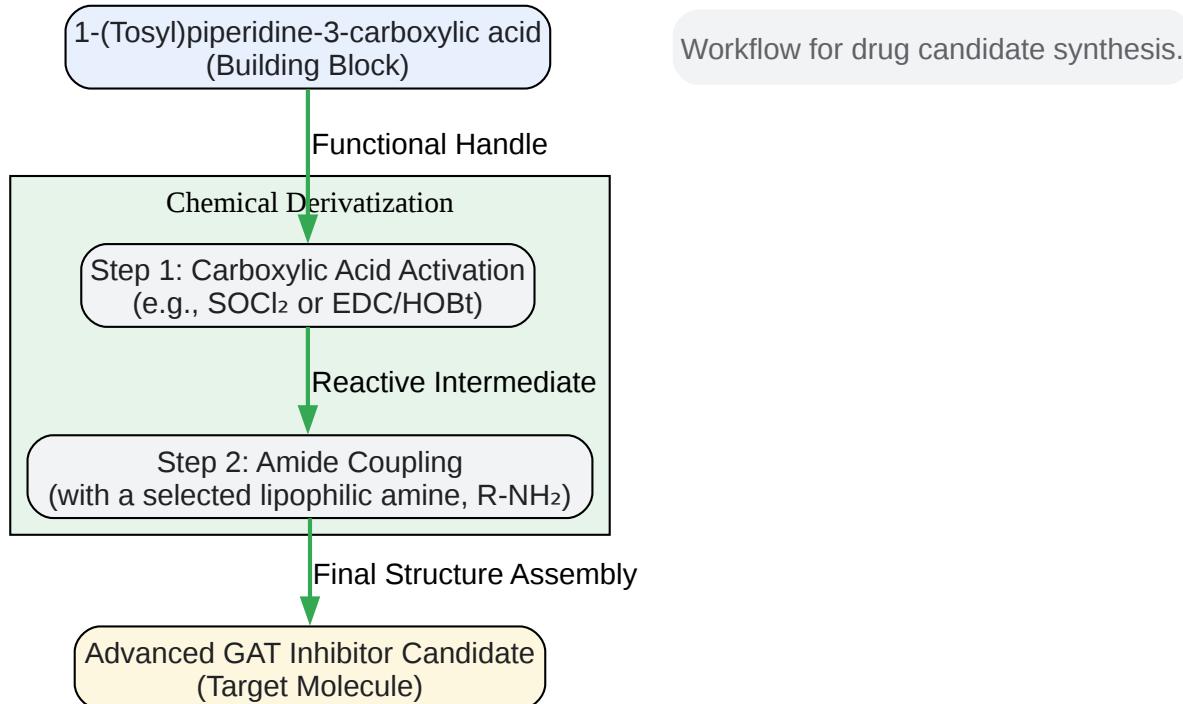
Detailed Synthetic Protocol

This protocol describes the tosylation of piperidine-3-carboxylic acid.

Materials:

- Piperidine-3-carboxylic acid (1.0 eq.)
- p-Toluenesulfonyl chloride (TsCl, 1.1 eq.)
- Triethylamine (Et₃N, 2.2 eq.) or Pyridine (as solvent and base)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Thin Layer Chromatography (TLC) plates (silica gel)


Procedure:

- Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add piperidine-3-carboxylic acid (1.0 eq.).
- Dissolution: Add anhydrous DCM to the flask. If solubility is poor, using the ethyl ester of nipecotic acid is a common alternative, followed by a final hydrolysis step. For this protocol, we proceed with the free acid, which may form a slurry.
- Base Addition: Add triethylamine (2.2 eq.).
 - Causality: The reaction of $TsCl$ with the amine generates one equivalent of HCl .[\[10\]](#) Triethylamine is a non-nucleophilic organic base that acts as an acid scavenger, neutralizing the HCl to form triethylammonium chloride and driving the reaction to completion. Two equivalents are used to neutralize both the generated HCl and the carboxylic acid proton, ensuring the piperidine nitrogen remains sufficiently nucleophilic.
- Cooling: Place the flask in an ice-water bath and cool the mixture to 0 °C.
 - Causality: The reaction is exothermic. Cooling prevents potential side reactions and ensures controlled formation of the desired product. Uncontrolled temperature increases can lead to the formation of chlorinated byproducts, a known issue in tosylation reactions.[\[10\]](#)
- Reagent Addition: Dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled slurry over 15-20 minutes using an addition funnel.
 - Causality: A slight excess of $TsCl$ ensures full conversion of the starting material. Dropwise addition maintains a low concentration of the reactive electrophile, further controlling the reaction rate and temperature.

- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
- Monitoring (Self-Validation): Monitor the reaction's progress by TLC. A suitable eluent system would be DCM:MeOH (e.g., 9:1). The product should have a higher R_f value than the highly polar starting amino acid. The reaction is complete when the starting material spot is no longer visible.
- Workup - Quenching: Cool the mixture again to 0 °C and slowly add 1 M HCl to quench any unreacted triethylamine and to protonate the carboxylate.
- Workup - Extraction: Transfer the mixture to a separatory funnel. Add more DCM and wash the organic layer sequentially with:
 - 1 M HCl (to remove all traces of triethylamine).
 - Water.
 - Brine (to break any emulsions and begin the drying process).
- Drying and Filtration: Separate the organic layer and dry it over anhydrous MgSO₄. Filter the drying agent and wash the solid with a small amount of fresh DCM.
- Concentration: Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure **1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid**.

Applications in Drug Development Workflow

The title compound is rarely the final drug product; it is a strategic intermediate. The following workflow illustrates its use in creating advanced drug candidates.

[Click to download full resolution via product page](#)

Caption: Workflow from the core scaffold to a potential drug candidate.

This two-step process—activating the carboxylic acid and then coupling it with a diverse range of amines—allows for the rapid generation of a library of compounds. This library can then be screened to identify molecules with optimal potency, selectivity, and pharmacokinetic properties. The synthesis of various nipecotic acid derivatives for evaluation as GAT inhibitors has been extensively reported, highlighting the importance of this synthetic strategy.[5][6][8]

Conclusion

1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid is a high-value synthetic intermediate whose importance is intrinsically linked to the quest for novel CNS therapeutics. Its straightforward synthesis, combined with the strategic placement of a modifiable carboxylic acid and a lipophilic N-tosyl group on the nipecotic acid scaffold, makes it an indispensable tool for medicinal chemists. This guide has provided the foundational knowledge, from

nomenclature to a detailed, rationale-driven synthetic protocol, to empower researchers in leveraging this versatile molecule for the development of next-generation GABAergic modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 1-(TOLUENE-4-SULFONYL)-PIPERIDINE-3-CARBOXYLIC ACID | 5134-62-3 [amp.chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b188211#1-toluene-4-sulfonyl-piperidine-3-carboxylic-acid-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com